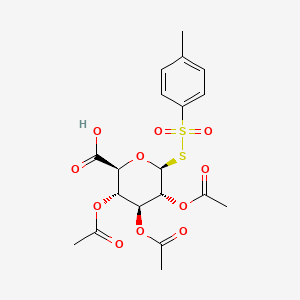
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple acetyl groups and a benzenthiosulfonate moiety, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate typically involves the acetylation of glucuronic acid derivatives followed by the introduction of the benzenthiosulfonate group. The process begins with the protection of the hydroxyl groups on the glucuronic acid using acetyl groups. This is achieved by reacting the glucuronic acid with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then treated with benzenthiosulfonyl chloride under basic conditions to introduce the benzenthiosulfonate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glucuronyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving glucuronidation.
Medicine: Explored as a prodrug for delivering active pharmaceutical ingredients through glucuronidation.
Mecanismo De Acción
The mechanism of action of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing the active glucuronyl and benzenthiosulfonate moieties. These moieties can then participate in various biochemical reactions, including conjugation with other molecules, thereby modulating their activity and solubility .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucopyranosiduronate: Similar in structure but lacks the benzenthiosulfonate group.
Methyl 2,3,4-Tri-O-acetyl-beta-d-galactopyranuronosyl azide: Contains an azide group instead of the benzenthiosulfonate group.
Uniqueness
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is unique due to the presence of the benzenthiosulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Propiedades
Fórmula molecular |
C19H22O11S2 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfonylsulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22O11S2/c1-9-5-7-13(8-6-9)32(25,26)31-19-17(29-12(4)22)15(28-11(3)21)14(27-10(2)20)16(30-19)18(23)24/h5-8,14-17,19H,1-4H3,(H,23,24)/t14-,15-,16-,17+,19-/m0/s1 |
Clave InChI |
JSYIHTYTALRLEV-CWLGOENISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
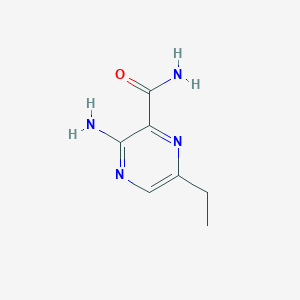
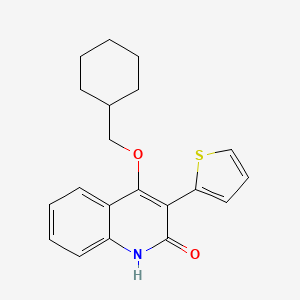
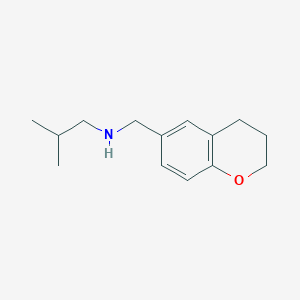
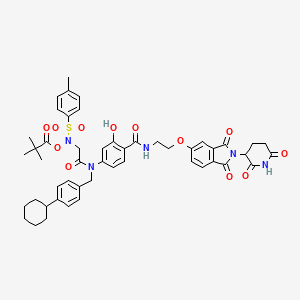
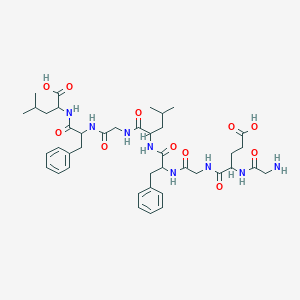
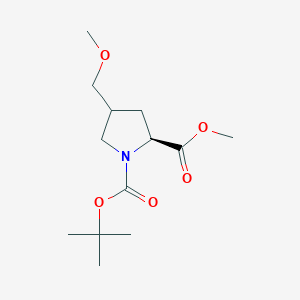
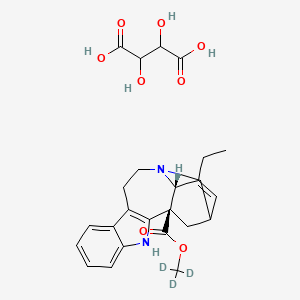
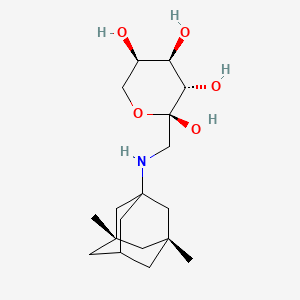

![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
